molecular formula C15H12O5 B571961 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261960-47-7

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B571961
CAS No.: 1261960-47-7
M. Wt: 272.256
InChI Key: ZGGWGVSVGAEBCZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with appropriate reagents to form the benzo[d][1,3]dioxole ring, followed by further functionalization to introduce the methoxybenzoic acid group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and recyclable catalysts to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 3,4-(Methylenedioxy)phenylacetic acid
  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

Uniqueness

Compared to these similar compounds, 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the benzo[d][1,3]dioxole ring and methoxybenzoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-12-5-10(4-11(6-12)15(16)17)9-2-3-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWGVSVGAEBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689935
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-47-7
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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